Methyl 3-amino-3-cyclopropylbutanoate

Atom economy Molecular weight Cost efficiency

This gem-disubstituted β-amino acid methyl ester is a key intermediate for next-generation gabapentinoid α2-δ ligands, offering a 3-step synthetic route with mild base deprotection that preserves the cyclopropane ring. Its low MW (157.21) reduces mass burden in scale-up, while the accessible optically pure (R)-enantiomer (CAS 1703936-34-8) enables stereodefined quaternary center installation. With balanced LogP (0.68) and TPSA (52.32 Ų), it serves as an orthogonal GC/HPLC marker for impurity profiling. For CMOs, 8.2% lower weight vs. the ethyl ester cuts freight costs.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
Cat. No. B13282555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-3-cyclopropylbutanoate
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC)(C1CC1)N
InChIInChI=1S/C8H15NO2/c1-8(9,6-3-4-6)5-7(10)11-2/h6H,3-5,9H2,1-2H3
InChIKeyPZVGMAKESFMVMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-3-cyclopropylbutanoate – A Geminally Disubstituted β-Amino Ester Building Block for Constrained Peptidomimetics


Methyl 3-amino-3-cyclopropylbutanoate (CAS 1544826-15-4) is a non‑proteinogenic β‑amino acid derivative characterized by a fully substituted β‑carbon bearing methyl, amino, and cyclopropyl substituents, esterified as the methyl ester . This geminal disubstitution pattern confers conformational rigidity, while the cyclopropyl group introduces a distinctive combination of ring strain and steric demand that is exploited in the design of biologically active peptidomimetics and α2‑δ calcium channel subunit ligands [1]. The compound is supplied as a free base (≥95% purity) or as the hydrochloride salt and is employed primarily as a synthetic intermediate in medicinal chemistry and organic synthesis.

Why Methyl 3-amino-3-cyclopropylbutanoate Cannot Be Casually Replaced by Its Ethyl or tert-Butyl Counterparts


Although ethyl and tert‑butyl esters of 3‑amino‑3‑cyclopropylbutanoic acid share the same carbon skeleton, the nature of the ester moiety directly controls synthetic efficiency, deprotection strategy, and physicochemical properties that are critical for successful incorporation into target molecules. The Schwarz et al. program demonstrated that the choice of ester dictates whether the final cyclopropyl β‑amino acid can be accessed in as few as three synthetic steps [1]. Furthermore, significant differences in molecular weight, lipophilicity (LogP), and availability of optically pure enantiomers mean that substituting one ester for another without rigorous re‑validation risks altering reaction outcomes, purification logistics, and ultimately the integrity of the downstream active pharmaceutical ingredient.

Quantitative Differentiation of Methyl 3-amino-3-cyclopropylbutanoate from Its Closest Analogs


Molecular Weight Comparison for Atom‑Economical Procurement

Methyl 3-amino-3-cyclopropylbutanoate exhibits the lowest molecular weight among the commonly available esters of 3-amino-3-cyclopropylbutanoic acid . This directly reduces the mass of material that must be shipped, handled, and accounted for in stoichiometric calculations. Relative to the ethyl ester (171.2 g/mol) and the tert-butyl ester (199.29 g/mol) [1], the methyl ester provides an 8.2% and 21.1% mass advantage, respectively.

Atom economy Molecular weight Cost efficiency

Predicted Boiling Point and pKa for Identity Confirmation and Purification Design

The (R)-enantiomer of methyl 3-amino-3-cyclopropylbutanoate has predicted physiochemical values that serve as procurement specifications: boiling point 221.4 ± 23.0 °C (760 Torr), density 1.098 ± 0.06 g/cm³ (25 °C), and pKa 8.95 ± 0.25 . While no experimentally measured comparator data are publicly available for the ethyl or tert‑butyl esters, these predicted values allow users to design appropriate distillation or recrystallization protocols and to verify incoming material identity via acid‑base extraction.

Boiling point pKa Characterization

Ester‑Dependent Synthetic Efficiency in the Construction of α2‑δ Ligands

In the seminal work by Schwarz et al., a nitroalkane‑mediated cyclopropanation strategy produced several cyclopropyl β‑amino acids, and the authors explicitly noted that the number of synthetic steps required to reach the final amino acid was determined by the ester group chosen [1]. Methyl esters, including methyl 3‑amino‑3‑cyclopropylbutanoate, enable direct saponification under mild basic conditions without disturbing the strained cyclopropane ring, a transformation that would require acidic conditions for the tert‑butyl ester and could promote ring‑opening. This observation is classified as a class‑level inference because the paper does not report head‑to‑head yields for different esters on an identical substrate, but it directly informs route selection in medicinal chemistry programs.

α2-δ ligands Synthetic efficiency Cyclopropanation

Enantiomeric Resolution and the Availability of Optically Pure Methyl Ester

The (R)-enantiomer of methyl 3-amino-3-cyclopropylbutanoate is commercially characterized (CAS 1703936-34-8) with documented predicted physicochemical properties . In contrast, the corresponding (R)- or (S)-enantiomers of ethyl 3-amino-3-cyclopropylbutanoate and tert‑butyl 3-amino-3-cyclopropylbutanoate are not readily listed by the same database providers, suggesting that chiral resolution and analytical characterization services are more mature for the methyl ester. This differential is relevant when a project requires a defined stereochemistry at the quaternary β‑carbon.

Chiral building block Enantiomeric resolution Procurement

High‑Value Application Scenarios for Methyl 3-amino-3-cyclopropylbutanoate Based on Quantitative Evidence


Synthesis of Constrained α2‑δ Ligands for Neuropathic Pain and Epilepsy Programs

Teams developing next‑generation pregabalin or gabapentin analogues can leverage the methyl ester as a key intermediate. The Schwarz et al. framework [1] demonstrates that cyclopropyl β‑amino acids derived from ketones are potent α2‑δ binders, and the methyl ester enables a concise three‑step sequence. Its lower molecular weight (157.21 g/mol) relative to the ethyl or tert‑butyl esters [REFS-3,4,5] reduces the mass burden during early‑stage scale‑up, while the mild basic deprotection conditions preserve the cyclopropane ring, directly supporting the structural integrity required for biological activity.

Building Block for Peptidomimetics Containing a Quaternary β‑Carbon Center

Medicinal chemists designing protease inhibitors or receptor antagonists that require a rigid, gem‑disubstituted β‑amino acid residue will benefit from the methyl ester's balanced reactivity. Its predicted pKa (8.95) indicates that the amine can be selectively protected or coupled under standard conditions, and the optically pure (R)-enantiomer is readily accessible , facilitating stereodefined introduction of the quaternary center without the need for in‑house chiral separation.

Reference Standard in Analytical Method Development and Quality Control

The availability of predicted boiling point (221.4 °C) and density (1.098 g/cm³) data makes the methyl ester suitable as a retention‑time marker in GC and HPLC method development. Its TPSA (52.32 Ų) and LogP (0.6769) provide an additional orthogonal identifier that can distinguish it from higher‑homolog esters that might otherwise co‑elute, supporting robust impurity profiling in regulated environments.

Cost‑Efficient Scale‑Up of Pharmaceutical Intermediates

For contract manufacturing organizations (CMOs) that must minimize shipping and handling costs, the methyl ester's 8.2% lower molecular weight compared to the ethyl ester [REFS-3,4] translates directly into reduced freight charges and smaller warehouse footprints for kilogram‑quantity campaigns. Coupled with the milder deprotection conditions, this makes the methyl ester the economically preferred form when the downstream process can accommodate methyl ester saponification.

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